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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results

for TAK-285, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and

epidermal growth factor receptor (EGFR). The following sections detail the compound's

mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary

efficacy data from Phase 1 studies.

Mechanism of Action
TAK-285 is an orally bioavailable, small molecule that potently and selectively inhibits the

kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors,

including HER1/EGFR and HER2, triggers an intracellular phosphorylation cascade that

promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR

and HER2, TAK-285 can suppress tumor growth and angiogenesis.[2] Preclinical studies have

shown that TAK-285 is effective against tumor cells that are resistant to trastuzumab.[2]

Furthermore, an inverse correlation has been observed between sensitivity to TAK-285 and the

expression of HER2 or HER3, suggesting that phospho-HER3 could be a potential biomarker

for patient selection.[3] Unlike some other tyrosine kinase inhibitors, TAK-285 is not a substrate

for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters,

which may allow for better penetration of the blood-brain barrier.[4][5]
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The diagram below illustrates the inhibitory effect of TAK-285 on the HER2/EGFR signaling

pathway.
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Caption: TAK-285 inhibits HER2/EGFR signaling.

Preclinical Data
In Vitro Kinase Inhibition
TAK-285 has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]

Kinase Target IC50 (nM)

HER2 17[7][8]

EGFR (HER1) 23[7][8]

HER4 260[7][8]

MEK1 1,100[8]

Aurora B 1,700[7][8]

Lck 2,400[7][8]

c-Met 4,200[7][8]

CSK 4,700[7][8]

Lyn B 5,200[8]

MEK5 5,700[7][8]

IC50: Half maximal inhibitory concentration

In Vivo Antitumor Activity
Oral administration of TAK-285 has shown significant dose-dependent tumor growth inhibition

in various xenograft models.[7]
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Xenograft Model Host Dose (mg/kg, BID)
Tumor/Control
(T/C) Ratio (%)

BT-474 (Breast

Cancer)
Mouse 100 29[7]

4-1ST (Gastric

Cancer)
Mouse 50 44[7]

4-1ST (Gastric

Cancer)
Mouse 100 11[7]

4-1ST (Gastric

Cancer)
Rat 6.25 38[7]

4-1ST (Gastric

Cancer)
Rat 12.5 14[7]

4-1ST (Gastric

Cancer)
Rat 25 -12 (regression)[7]

4-1ST (Gastric

Cancer)
Rat 50 -16 (regression)[7]

BID: Twice daily

Early-Phase Clinical Trial Results
Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy

of TAK-285 in patients with advanced solid tumors.

Experimental Protocols
The general design of the Phase 1 studies involved dose escalation to determine the maximum

tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]
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Caption: Phase 1 Clinical Trial Workflow for TAK-285.

Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase,

patients received increasing doses of oral TAK-285 in 28-day cycles.[4] Serial blood samples

were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF)

was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses

were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]

Pharmacokinetics
TAK-285 demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased

in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]
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Parameter Value Study Population

Time to Maximum

Concentration (Tmax)
2-3 hours[9]

Patients with advanced

cancer[9]

Half-life (t1/2) ~10 hours (at steady-state)[4]
Patients with advanced

cancer[4]

Accumulation ~4-fold[4]
Patients with advanced

cancer[4]

CSF:Plasma Unbound

Concentration Ratio
0.66[4] Patients at RP2D[4]

CSF: Cerebrospinal Fluid;

RP2D: Recommended Phase

2 Dose

Safety and Tolerability
TAK-285 was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was

established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]

Dose
Dose-Limiting Toxicities
(DLTs)

Study

400 mg BID

Grade 3 increased

aminotransferases, Grade 3

decreased appetite[1]

Japanese Phase 1[1]

>400 mg BID
Diarrhea, hypokalemia,

fatigue[9]
Multinational Phase 1[9]

The most common adverse events reported in the multinational Phase 1 study at the 400 mg

BID dose are listed below.
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Adverse Event Frequency (%)

Fatigue 37[4]

Diarrhea 37[4]

Nausea 28[4]

Rash (Grade 1/2) 14[4]

Preliminary Clinical Activity
In the Japanese Phase 1 study, a partial response was observed in one patient with parotid

cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best

response was stable disease for at least 12 weeks in 13 patients.[9]

Summary and Future Directions
Early-phase clinical trials of TAK-285 have demonstrated a manageable safety profile,

favorable pharmacokinetic properties including CNS penetration, and preliminary signs of

antitumor activity in patients with advanced solid tumors. The established MTD and

recommended Phase 2 dose provide a foundation for further clinical development. Future

studies will be necessary to further evaluate the efficacy of TAK-285 in specific patient

populations, potentially guided by biomarkers such as HER2 and HER3 expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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